molecular formula C13H21NO3 B1375631 tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate CAS No. 403802-41-5

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B1375631
CAS No.: 403802-41-5
M. Wt: 239.31 g/mol
InChI Key: FUIPHCXERBVLBP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

IUPAC Name:
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
CAS Registry Number:
403802-41-5
Molecular Formula:
C₁₃H₂₁NO₃
Molecular Weight:
239.31 g/mol
Classification:

  • Functional Groups:
    • Piperidine core (six-membered nitrogen-containing heterocycle)
    • tert-Butyl carbamate (Boc protecting group)
    • Propargyl alcohol substituent (hydroxy-terminated alkyne)
  • Chemical Family:
    Protected piperidine derivative with dual functionalization (alkyne and hydroxyl groups).
Property Value Source
Boiling Point Not reported
Melting Point Not reported
Storage Conditions 2–8°C, sealed in dry

Structural Features and Molecular Architecture

The compound exhibits a piperidine ring substituted at the 4-position with a 3-hydroxyprop-1-ynyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group . Key structural attributes include:

  • Piperidine Ring Conformation:
    • Adopts a chair conformation, with the Boc group and propargyl alcohol substituent influencing equatorial/axial preferences .
    • Steric hindrance from the bulky Boc group stabilizes the equatorial position of the nitrogen atom .
  • Propargyl Alcohol Substituent:
    • Features a terminal alkyne (–C≡CH) and a hydroxyl (–OH) group, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and nucleophilic reactions .
  • Boc Protection:
    • The tert-butyl carbamate group shields the piperidine nitrogen, enhancing solubility in organic solvents and preventing undesired side reactions during synthesis .

Stereoelectronic Properties:

  • The alkyne’s sp-hybridized carbon atoms introduce linear geometry, while the hydroxyl group participates in hydrogen bonding .
  • SMILES: O=C(N1CCC(C#CCO)CC1)OC(C)(C)C
  • InChI Key: FUIPHCXERBVLBP-UHFFFAOYSA-N

Historical Context in Piperidine Chemistry

Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with piperidine itself first isolated from black pepper alkaloids . Key milestones relevant to this compound include:

  • Boc Protection Strategy:
    Introduced in the 1960s, the tert-butoxycarbonyl group revolutionized peptide and heterocycle synthesis by providing a stable, reversible protecting group for amines .
  • Propargyl Alcohol Applications:
    Propargyl derivatives gained prominence in the 2000s for click chemistry and enzyme inhibition studies, particularly in monoamine oxidase (MAO) inhibitor design .
  • Piperidine Functionalization:
    Advances in cross-coupling reactions (e.g., Sonogashira) enabled precise alkyne incorporation into piperidine scaffolds, as seen in this compound’s synthesis .

Significance in Organic and Medicinal Chemistry Research

This compound serves as a versatile intermediate in drug discovery and materials science:

  • Drug Development:
    • Piperidine cores are ubiquitous in pharmaceuticals (e.g., antipsychotics, analgesics) . The Boc group facilitates stepwise synthesis of complex targets, while the propargyl alcohol moiety allows for late-stage diversification via alkyne-azide cycloaddition .
  • Enzyme Inhibition Studies:
    • Analogous propargyl-piperidine derivatives exhibit MAO-B inhibitory activity, relevant for neurodegenerative disease therapeutics . The alkyne group in this compound may enable covalent binding to flavin adenine dinucleotide (FAD) in MAO enzymes .
  • Materials Science:
    • The terminal alkyne supports polymer functionalization and metal-organic framework (MOF) synthesis .

Synthetic Utility:

  • Used in multicomponent reactions (MCRs) to construct spirocyclic and polycyclic architectures .
  • Serves as a precursor for chiral ligands in asymmetric catalysis .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIPHCXERBVLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.

    Introduction of the Hydroxypropynyl Group: This step involves the addition of a hydroxypropynyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Esterification: The final step is the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropynyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Pharmacological Research

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests it may exhibit activity on various biological targets, including receptors and enzymes involved in neurological functions.

Case Study Example : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds, highlighting their potential as modulators of neurotransmitter systems. The introduction of the hydroxypropynyl group was shown to enhance binding affinity to specific receptors, making this compound a candidate for further development in treating neurological disorders .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for diverse chemical modifications, enabling the creation of new compounds with tailored biological activities.

Synthesis Example :

tert butyl 4 3 hydroxyprop 1 yn 1 yl piperidine 1 carboxylateModified piperidine derivatives\text{tert butyl 4 3 hydroxyprop 1 yn 1 yl piperidine 1 carboxylate}\rightarrow \text{Modified piperidine derivatives}

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its stability and reactivity. It can be employed in various coupling reactions, leading to the formation of complex organic structures.

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with electrophilesFormation of substituted piperidines
Coupling ReactionsForms new C-C bondsSynthesis of larger organic frameworks

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Piperidine Derivatives: Structural and Functional Differences

The following table summarizes key analogs and their distinctions:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituent Physical State Hazards/Notes Reference
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate (Target) 403802-41-5 C₁₃H₂₁NO₃ 239.31 3-Hydroxypropynyl (-C≡C-CH₂OH) Solid H302, H315, H319, H335
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 C₁₃H₂₅NO₃ 243.34 3-Hydroxypropyl (-CH₂-CH₂-CH₂OH) Liquid or low-melt solid Lower reactivity due to saturated chain
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Amino and pyridinyl groups Light yellow solid No GHS classification; potential drug lead
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate 170364-89-3 C₁₈H₂₄N₂O₂ 300.40 Indole ring Solid No specific hazards reported
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 732275-92-2 C₁₇H₂₅NO₂ 275.39 4-Methylphenyl Solid Forms toxic fumes upon combustion
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate 1420841-79-7 C₁₂H₂₃NO₂S 245.38 Thiol (-SH) group Not specified High reactivity for conjugation

Key Comparative Insights

Reactivity and Functional Group Influence
  • Acetylenic vs. Saturated Chains :
    The target compound’s propynyl group enables participation in Huisgen cycloaddition (click chemistry), unlike the saturated propyl analog (CAS 156185-63-6), which is more suited for hydrogenation or nucleophilic substitutions .
  • Aromatic vs.
Physicochemical Properties
  • Molecular Weight :
    The target compound (239.31 g/mol) is lighter than most analogs, except the thiol-containing derivative (245.38 g/mol), due to the compact acetylenic group .
  • Solubility and Stability: The Boc-protected amino-pyridinyl analog (CAS 1707580-61-7) may exhibit lower aqueous solubility compared to the hydroxypropynyl target due to its aromaticity and higher molecular weight .

Biological Activity

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 374794-87-3
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxylated propynyl side chain.

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related piperidine derivatives show their ability to inhibit amyloid beta aggregation, which is crucial in the context of Alzheimer's disease. This inhibition reduces oxidative stress and neuronal damage, suggesting a protective effect on astrocytes and neurons under pathological conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling in the brain .
  • β-secretase Inhibition : Inhibition of β-secretase has been observed in related compounds, which may prevent the formation of amyloid plaques associated with Alzheimer's disease .
  • Reduction of Inflammatory Markers : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative diseases .

Study 1: Neuroprotective Efficacy

A study investigated the effects of a piperidine derivative on astrocyte viability in the presence of amyloid beta peptide (Aβ1-42). The results demonstrated that treatment with the compound significantly improved cell viability compared to controls treated only with Aβ1-42. Specifically, cell viability increased from 43.78% in Aβ-treated cells to 62.98% when co-treated with the compound .

Treatment GroupCell Viability (%)
Aβ1-4243.78 ± 7.17
Aβ1-42 + Compound62.98 ± 4.92

Study 2: In Vivo Model

In an in vivo model using rats administered scopolamine (a drug that induces cognitive impairment), the compound showed moderate protective effects against cognitive decline. However, it did not significantly outperform established treatments like galantamine, indicating that while promising, further optimization is necessary for clinical efficacy .

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate in laboratory settings?

Answer:

  • PPE Requirements : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for minor exposures or OV/AG/P99 respirators for higher-risk scenarios .
  • Storage : Store in a cool, dry place away from strong oxidizers and ignition sources. Stability under normal conditions is reported, but decomposition products (e.g., carbon/nitrogen oxides) may form upon combustion .
  • Spill Management : Contain spills with inert absorbents, avoid water jets, and dispose of waste via certified hazardous waste handlers .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Answer:

  • Chromatography : Use HPLC or GC-MS to assess purity. For derivatives, silica gel column chromatography is recommended for purification .
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (peaks for tert-butyl, piperidine, and alkyne protons) and FT-IR (C≡C stretch ~2100–2260 cm1^{-1}) .
  • Crystallography : For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides precise stereochemical data .

Q. What are the key stability considerations for this compound under experimental conditions?

Answer:

  • Thermal Stability : Avoid temperatures >100°C, as tert-butyl carbamates may decompose. Use TGA/DSC to profile thermal behavior .
  • Light Sensitivity : Store in amber vials if photoactive groups (e.g., nitro or aryl moieties) are present in derivatives .
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and acids/bases, which may cleave the carbamate or alkyne groups .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Answer:

  • Catalyst Screening : Test Pd/Cu catalysts for alkyne coupling steps (e.g., Sonogashira reactions). Optimize solvent polarity (e.g., DMF for polar intermediates, THF for non-polar) .
  • Reaction Monitoring : Use in situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
  • Workup Strategies : Employ aqueous/organic biphasic extraction to remove unreacted reagents. For hygroscopic intermediates, use anhydrous MgSO4_4 or molecular sieves .

Q. How should researchers address contradictory data on the compound’s reactivity or toxicity?

Answer:

  • Data Triangulation : Cross-validate findings using orthogonal methods (e.g., compare cytotoxicity assays like MTT and LDH release) .
  • Condition-Specific Replication : Repeat experiments under varying pH, temperature, or solvent systems to identify confounding factors .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites or toxicity pathways, corroborating experimental results .

Q. What strategies are effective for incorporating this compound into bioactive macromolecules (e.g., PROTACs or enzyme inhibitors)?

Answer:

  • Functional Group Compatibility : Exploit the alkyne for click chemistry (e.g., CuAAC with azide-functionalized biomolecules) .
  • Protecting Group Strategy : Retain the tert-butyl carbamate during synthesis; cleave with TFA post-conjugation to expose the piperidine amine for further derivatization .
  • Biological Testing : Screen for target binding using SPR or ITC, and validate cellular uptake via fluorescence tagging (e.g., BODIPY conjugates) .

Q. What analytical methods are suitable for characterizing decomposition products under stress conditions?

Answer:

  • Mass Spectrometry : HRMS (ESI-TOF) identifies low-abundance degradation products (e.g., oxidized alkyne or carbamate cleavage fragments) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to profile decomposition thresholds .
  • Gas Chromatography : Detect volatile byproducts (e.g., CO2_2, NOx_x) using GC-ECD or GC-TCD .

Methodological Notes

  • Safety Data Gaps : Acute toxicity data may be limited; adopt ALARA principles and conduct pilot toxicity assays (e.g., zebrafish models) before scaling .
  • Crystallization Challenges : If crystals fail to form, try vapor diffusion with hexane/ethyl acetate or use seeding techniques with SHELXD for phase resolution .
  • Reaction Contradictions : If alkyne reactivity diverges from literature, verify catalyst purity or test for trace metal contaminants via ICP-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

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